molecular formula C13H10F3N3O2 B2730680 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid CAS No. 1495407-96-9

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid

Cat. No.: B2730680
CAS No.: 1495407-96-9
M. Wt: 297.237
InChI Key: DGUUUERWKXOYDS-UHFFFAOYSA-N
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Description

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a trifluoromethyl-pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an intermediate, which is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution yields the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium and ammonium chloride, and nucleophiles like TMSCN. Reaction conditions typically involve controlled temperatures and solvents like ethanol to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while nucleophilic substitution can produce various substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions with target proteins . This can lead to inhibition or modulation of enzymatic activity, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-((4-(trifluoromethyl)pyrimidin-2-yl)amino)benzoic acid is unique due to the combination of its trifluoromethyl and pyrimidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages in terms of stability, reactivity, and specificity.

Properties

IUPAC Name

2-methyl-5-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2/c1-7-2-3-8(6-9(7)11(20)21)18-12-17-5-4-10(19-12)13(14,15)16/h2-6H,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUUUERWKXOYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495407-96-9
Record name 2-methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid
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